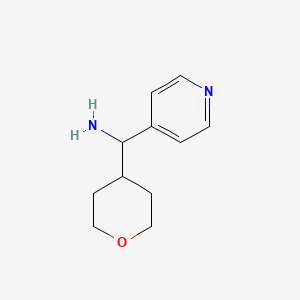
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is an organic compound characterized by a bromine atom attached to the fifth carbon of a pentane backbone, which also contains four hydroxyl groups on the first, second, third, and fourth carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol typically involves the following steps:
Starting Material: The synthesis often begins with a pentane derivative that has protected hydroxyl groups.
Bromination: The bromine atom is introduced via a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Deprotection: The protected hydroxyl groups are then deprotected to yield the final tetraol product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and deprotection processes, optimized for yield and purity. These methods would use continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a pentane-1,2,3,4-tetraol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, to form pentane-1,2,3,4,5-pentol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) under basic conditions.
Major Products
Oxidation: Products include pentane-1,2,3,4-tetraone or pentane-1,2,3,4-tetraacid.
Reduction: The major product is pentane-1,2,3,4-tetraol.
Substitution: Products include pentane-1,2,3,4,5-pentol or other substituted pentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or anticancer activities.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol exerts its effects depends on its specific application. In chemical reactions, the bromine atom and hydroxyl groups are key reactive sites. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol: Similar structure but with a chlorine atom instead of bromine.
(2S,3S,4S)-5-Iodopentane-1,2,3,4-tetraol: Similar structure but with an iodine atom instead of bromine.
Pentane-1,2,3,4,5-pentol: Similar structure but with an additional hydroxyl group instead of a halogen atom.
Uniqueness
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens or hydroxyl groups. This makes it a valuable compound for targeted synthetic applications and research studies.
Propiedades
Fórmula molecular |
C5H11BrO4 |
|---|---|
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
(2S,3S,4S)-5-bromopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11BrO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2H2/t3-,4+,5-/m1/s1 |
Clave InChI |
XYWBUTVJQGOAGJ-MROZADKFSA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@@H](CBr)O)O)O)O |
SMILES canónico |
C(C(C(C(CBr)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12948546.png)


![(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine](/img/structure/B12948562.png)

![4-(tert-Butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B12948580.png)
![Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)

![Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B12948590.png)


![2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate](/img/structure/B12948601.png)

